ethyl 4,5-dimethyl-2-[(3-{4-[(E)-2-phenylethenyl]piperazin-1-yl}quinoxalin-2-yl)amino]thiophene-3-carboxylate
Description
This compound is a multifunctional heterocyclic molecule featuring a thiophene-3-carboxylate backbone substituted with 4,5-dimethyl groups, an amino-linked quinoxaline moiety, and a piperazinyl group modified with a trans-styryl (E-2-phenylethenyl) chain. Its synthesis likely involves sequential condensation and coupling reactions, as seen in analogous thiophene derivatives .
Properties
Molecular Formula |
C29H31N5O2S |
|---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[3-[4-[(E)-2-phenylethenyl]piperazin-1-yl]quinoxalin-2-yl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C29H31N5O2S/c1-4-36-29(35)25-20(2)21(3)37-28(25)32-26-27(31-24-13-9-8-12-23(24)30-26)34-18-16-33(17-19-34)15-14-22-10-6-5-7-11-22/h5-15H,4,16-19H2,1-3H3,(H,30,32)/b15-14+ |
InChI Key |
VWVONDWYCPQUGP-CCEZHUSRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 4,5-dimethyl-2-[(3-{4-[(E)-2-phenylethenyl]piperazin-1-yl}quinoxalin-2-yl)amino]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the thiophene ring, followed by the introduction of the quinoxaline moiety and the piperazine derivative. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Ethyl 4,5-dimethyl-2-[(3-{4-[(E)-2-phenylethenyl]piperazin-1-yl}quinoxalin-2-yl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activity, which could be explored in preclinical and clinical studies.
Industry: The compound could be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of ethyl 4,5-dimethyl-2-[(3-{4-[(E)-2-phenylethenyl]piperazin-1-yl}quinoxalin-2-yl)amino]thiophene-3-carboxylate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests that it may interact with multiple targets, leading to a range of biological effects.
Comparison with Similar Compounds
Core Structural Variations
The compound’s uniqueness lies in its quinoxaline-piperazine-styryl substituent. Below is a comparison with structurally related analogs:
Key Observations
Substituent Impact on Bioactivity: The cyanoacrylamido-phenyl analogs (e.g., 3a-3k) exhibit confirmed antioxidant and anti-inflammatory activities, attributed to their electron-withdrawing groups enhancing radical scavenging . Piperazine derivatives (e.g., ) often modulate solubility and pharmacokinetics.
Synthetic Complexity: The target compound’s synthesis likely requires multi-step protocols, similar to the Knoevenagel condensation and piperazine coupling seen in related compounds . However, introducing the quinoxaline ring adds complexity compared to simpler phenyl or sulfonyl substituents .
Research Findings and Hypotheses
Antioxidant and Anti-inflammatory Potential
While the target compound’s bioactivity remains uncharacterized, analogs with cyanoacrylamido groups (3a-3k) show IC50 values of 10–50 µM in DPPH and COX-2 inhibition assays . The quinoxaline moiety, known for intercalating DNA or inhibiting kinases, may broaden its therapeutic scope beyond inflammation .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
